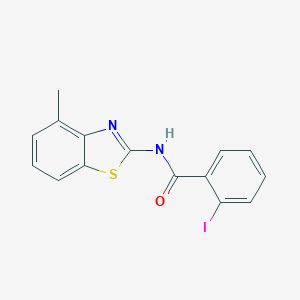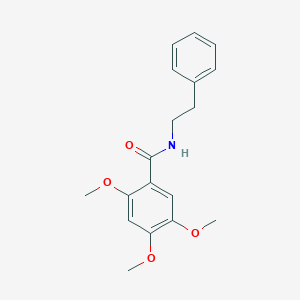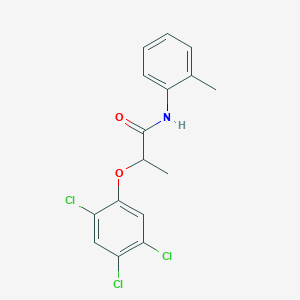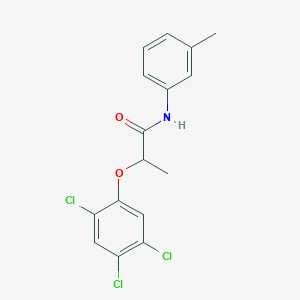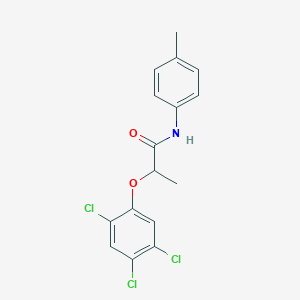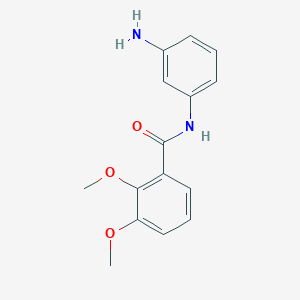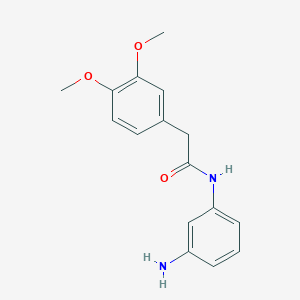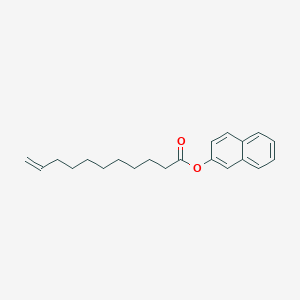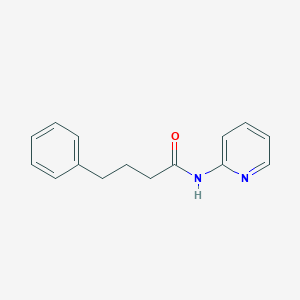
4-phenyl-N-(2-pyridinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-(2-pyridinyl)butanamide is an aromatic amide.
Scientific Research Applications
1. Inhibitory Potential and Drug Development
Research has shown that various derivatives of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, a class that includes compounds similar to 4-phenyl-N-(2-pyridinyl)butanamide, have significant inhibitory potential against Mushroom tyrosinase. These compounds have been found to be biologically active, with certain derivatives exhibiting strong inhibitory properties. This suggests potential applications in the development of depigmentation drugs with minimal side effects (Raza et al., 2019).
2. Agonistic Properties in Cannabinoid Receptors
A study on the replacement of the phenyl ring in cannabinoid receptor ligands with a pyridine ring led to the discovery of novel CB2 ligands, including a compound related to 4-phenyl-N-(2-pyridinyl)butanamide. This compound was identified as a potent and selective CB2 agonist, demonstrating efficacy in a rat model of neuropathic pain (Chu et al., 2009).
3. Antifungal Activities
N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, structurally related to 4-phenyl-N-(2-pyridinyl)butanamide, have been tested for antifungal activities against various fungi. Some of these compounds showed significant activities against specific fungi, indicating their potential as fungicidal agents (Lee et al., 1999).
4. Anticonvulsant Properties
Research into hybrid compounds derived from butanamides, including structures similar to 4-phenyl-N-(2-pyridinyl)butanamide, has yielded new anticonvulsant agents. These compounds have shown broad spectra of activity in preclinical seizure models, with some demonstrating superior safety profiles compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015; Kamiński et al., 2016).
5. Application in Photovoltaic Cells
A pyridinyl-functionalized ionic liquid, structurally related to 4-phenyl-N-(2-pyridinyl)butanamide, has been used as an additive in dye-sensitized solar cells (DSSCs). This application enhanced the overall power conversion efficiency and long-term stability of the DSSCs, indicating the potential of such compounds in photovoltaic technology (Xu et al., 2013).
properties
Product Name |
4-phenyl-N-(2-pyridinyl)butanamide |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
4-phenyl-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C15H16N2O/c18-15(17-14-10-4-5-12-16-14)11-6-9-13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11H2,(H,16,17,18) |
InChI Key |
BNDUSXZNAHWOMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=N2 |
solubility |
36 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



